

An In-depth Technical Guide to the History and Discovery of Benzotrifuroxan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzotrifuroxan**

Cat. No.: **B3051571**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, synthesis, properties, and characterization of **Benzotrifuroxan** (BTF), a high-energy heterocyclic organic compound. The information is curated for researchers and professionals in chemistry and materials science.

Introduction and Historical Context

Benzotrifuroxan, also known as BTF, is a powerful, hydrogen-free explosive first synthesized in 1924 by O. Turek.^[1] Initially, its structure was proposed to be hexanitrosobenzene. However, subsequent structural elucidation confirmed its polycyclic nature as **benzotrifuroxan**. Its high density and detonation performance, comparable to other well-known high explosives, have made it a subject of significant interest in the field of energetic materials.^[2]

Physicochemical and Explosive Properties

Benzotrifuroxan is a crystalline solid with notable explosive properties. A summary of its key quantitative data is presented in the table below.

Property	Value
Molecular Formula	C ₆ N ₆ O ₆
Molar Mass	252.10 g/mol
Appearance	Yellowish crystalline solid
Melting Point	195 °C
Crystal System	Orthorhombic
Space Group	Pna2 ₁
Unit Cell Parameters	a = 6.935 Å, b = 19.557 Å, c = 6.518 Å
Density	1.894 g/cm ³
Heat of Explosion	5903 kJ/kg
Detonation Velocity	8.61 km/s
Enthalpy of Formation	+606 kJ/mol

Note: Data is compiled from multiple sources and may vary slightly depending on the experimental conditions.

Synthesis of Benzotrifuroxan

The most common and established synthetic route to **Benzotrifuroxan** involves a three-step process starting from 1,3,5-trichlorobenzene. The overall synthesis pathway is illustrated in the diagram below.

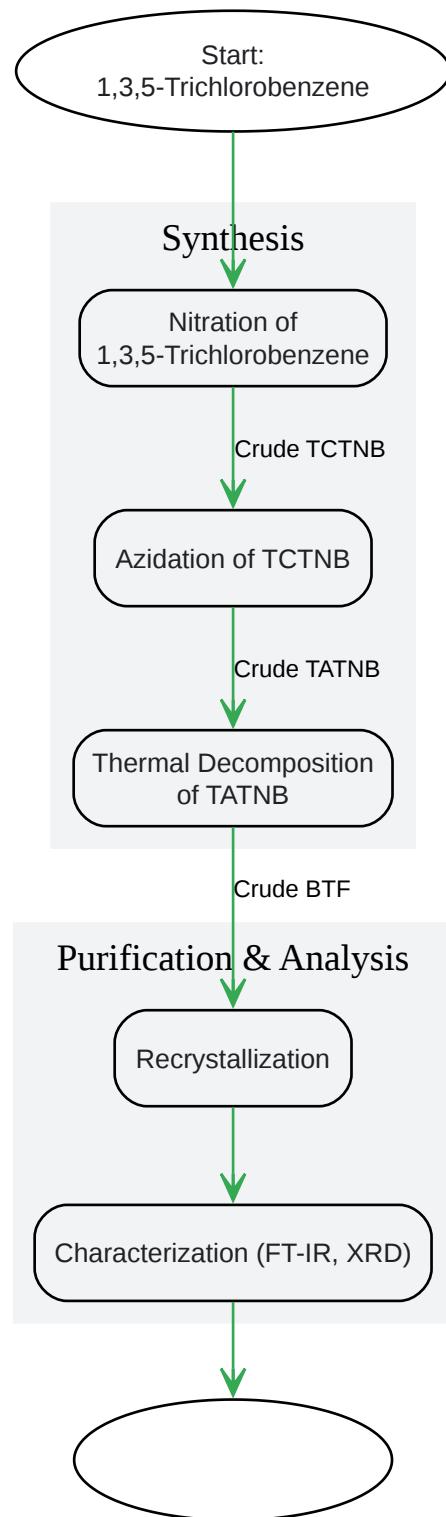
[Click to download full resolution via product page](#)

Synthesis Pathway of **Benzotrifuroxan**.

Experimental Protocols

The nitration of 1,3,5-trichlorobenzene is carried out using a mixture of concentrated nitric acid and sulfuric acid.[\[3\]](#)

- Reaction Conditions: An excess of 90-95% nitric acid and 25-30% oleum are used at a reaction temperature of 150°C with vigorous stirring for approximately 2.5 hours.[\[3\]](#)
- Work-up: The reaction mixture is carefully quenched with water, leading to the precipitation of the crude product.
- Purification: The crude TCTNB can be purified by recrystallization.
- Yield: This process can achieve a yield of up to 91% with a purity of around 89%.[\[3\]](#)


The purified TCTNB is then converted to 1,3,5-triazido-2,4,6-trinitrobenzene through a nucleophilic substitution reaction with sodium azide.[\[1\]](#)

- Reaction Conditions: The reaction is typically carried out in a suitable solvent with an excess of sodium azide to ensure complete substitution of the chlorine atoms.
- Safety Precaution: Azide compounds are potentially explosive and should be handled with extreme care.

The final step is the thermal decomposition of TATNB, which yields **Benzotrifuroxan**.[\[1\]](#)

- Reaction Conditions: The decomposition of TATNB to BTF proceeds quantitatively when heated at 100°C for 14 hours.[\[1\]](#) In a solution of m-xylene, the decomposition follows first-order kinetics with a half-life of 900 seconds at 100°C.[\[1\]](#)
- Work-up and Purification: The resulting BTF can be purified by recrystallization. A common solvent system for obtaining high-purity crystals suitable for single-crystal X-ray diffraction is a mixture of water and methanol. Recrystallization from benzene can lead to the formation of a 1:1 complex.[\[4\]](#) The procedures normally used to prepare BTF can result in low levels of trinitrotriazidobenzene (TNTAB), which can compromise its thermal stability.[\[2\]\[4\]](#) Therefore, thorough purification by recrystallization is crucial for safe handling.[\[2\]\[4\]](#)

The general workflow for the synthesis and purification of **Benzotrifuroxan** is depicted in the following diagram:

[Click to download full resolution via product page](#)

Experimental Workflow for **Benzotrifuroxan** Synthesis.

Characterization

The structure and purity of the synthesized **Benzotrifuroxan** are typically confirmed using various analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is a definitive method for confirming the molecular structure of BTF. The compound crystallizes in the orthorhombic system with the space group $Pna2_1$.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the **Benzotrifuroxan** molecule. The characteristic absorption bands in the IR spectrum provide a fingerprint for the compound. Key expected vibrational modes would be associated with the C-N, N-O, and the furoxan ring system.

Safety Considerations

Benzotrifuroxan is a high-energy material and is sensitive to impact.^[1] Its precursor, 1,3,5-triazido-2,4,6-trinitrobenzene, is also a sensitive explosive. All handling of these materials should be conducted in a specialized laboratory with appropriate safety measures, including personal protective equipment and blast shields. The thermal stability of BTF is compromised by the presence of residual TATNB, making thorough purification essential.^{[2][4]}

This guide provides a foundational understanding of the history, synthesis, and properties of **Benzotrifuroxan**. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and safety protocols before undertaking any laboratory work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,5-Triazido-2,4,6-trinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. ntrli.ntis.gov [ntrli.ntis.gov]
- 3. scielo.br [scielo.br]
- 4. Properties of Benzotrifuroxan. | National Technical Reports Library - NTIS [ntrli.ntis.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the History and Discovery of Benzotrifuroxan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3051571#history-and-discovery-of-benzotrifuroxan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com